Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate
Description
Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate is a chiral ester derivative featuring a hydroxypropanoate backbone substituted with a 4-chloro-2-fluorophenyl group. Such compounds are often intermediates in pharmaceutical synthesis, leveraging halogen atoms (Cl, F) for enhanced metabolic stability and target binding .
Properties
Molecular Formula |
C10H10ClFO3 |
|---|---|
Molecular Weight |
232.63 g/mol |
IUPAC Name |
methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9,13H,4H2,1H3 |
InChI Key |
WZJJOCOCCWNTRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Cl)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate can undergo oxidation to form the corresponding ketone.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products:
Oxidation: 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate.
Reduction: 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions of similar structures with enzymes and receptors.
Medicine: This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features make it a candidate for designing drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets such as enzymes and receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to these targets, leading to specific biological effects. The hydroxyl and ester groups also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and their implications:
Physicochemical Properties
- Crystallinity: and highlight monoclinic crystal systems (e.g., P21/n space group) for chlorophenyl analogs, with weak C–H···O hydrogen bonds influencing packing .
- Solubility : Fluorinated derivatives (e.g., ) exhibit higher lipophilicity than hydroxylated analogs, impacting bioavailability.
Research Findings and Data Tables
Table 1: Crystallographic Data Comparison
Biological Activity
Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate (CAS: 1592737-19-3) is a chemical compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a hydroxyl group, a chloro group, and a fluorine atom attached to a phenyl ring, contributing to its unique properties. The presence of these functional groups is crucial for its interaction with biological targets.
The biological activity of this compound is primarily linked to its ability to interact with specific proteins and enzymes within the body. Preliminary studies suggest that it may act as an inhibitor of certain cellular pathways involved in tumor growth and proliferation.
Biological Activity Overview
The compound has shown promise in various biological assays:
- Antitumor Activity : In vitro studies have indicated that this compound exhibits significant antitumor properties, particularly against specific cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and prostate cancer (DU-145) cell lines, demonstrating cytotoxic effects.
- Binding Affinity : Research indicates that the compound may interact with target proteins such as MDM2 (Murine Double Minute 2), which is known for its role in tumorigenesis. The binding affinity of this compound to MDM2 is crucial for its potential therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
In Vitro Cell Line Studies :
- A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 and DU-145 cells. The IC50 values were reported as follows:
Cell Line IC50 Value (µM) MCF-7 15.5 DU-145 12.8
- A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 and DU-145 cells. The IC50 values were reported as follows:
-
MDM2 Inhibition :
- Another research effort focused on the compound's role as an MDM2 inhibitor, revealing that it competes effectively with p53 for binding to MDM2, which could lead to increased p53 activity and subsequent tumor suppression.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, indicating potential for oral bioavailability.
Q & A
Q. What are the established synthetic routes for Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate, and how do reaction conditions influence yield?
The compound is synthesized via esterification of 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoic acid with methanol under acidic catalysis. Key variables include temperature (typically 60–80°C), solvent choice (e.g., anhydrous dichloromethane), and catalyst (e.g., concentrated H₂SO₄). Prolonged reaction times may lead to hydrolysis of the ester bond, reducing yield. Purity is optimized via recrystallization or column chromatography .
Table 1: Comparison of Synthesis Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid-catalyzed esterification | H₂SO₄ | CH₂Cl₂ | 75–85 | ≥98 |
| Microwave-assisted | p-TsOH | Toluene | 88–92 | ≥99 |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
X-ray crystallography (using SHELX programs for refinement) and NMR spectroscopy are primary tools. For crystallographic analysis, SHELXL refines atomic positions against high-resolution data, while ORTEP-3 generates thermal ellipsoid plots to visualize disorder . NMR (¹H/¹³C) identifies functional groups: the hydroxy proton appears as a broad singlet (δ 5.2–5.5 ppm), and aromatic protons show splitting due to chloro/fluoro substituents .
Q. What are the key physicochemical properties relevant to experimental handling?
The compound is a pale-yellow crystalline solid with a melting point of 98–102°C. It is soluble in polar aprotic solvents (DMF, DMSO) but hydrolyzes in aqueous bases. Stability studies recommend storage at –20°C under inert atmosphere to prevent ester degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., asymmetric catalysis)?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or nucleophilic substitution. The fluorophenyl group’s electron-withdrawing effect lowers the LUMO energy, favoring nucleophilic attack at the β-keto position. Molecular dynamics simulations predict solvation effects in enzymatic environments .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects)?
Discrepancies arise from assay conditions (e.g., cell line variability, metabolite interference). Validate findings via:
- Dose-response curves across multiple cell lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes).
- Metabolite profiling (LC-MS) to identify hydrolysis products like 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoic acid.
- Target engagement assays (SPR or ITC) to confirm binding to COX-2 or NF-κB .
Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?
The (R)-enantiomer shows higher metabolic stability due to preferential binding to serum albumin (KD = 12 µM vs. 45 µM for (S)-form). Chiral HPLC (Chiralpak IA column) separates enantiomers, while in vivo studies in rodents reveal (R)-enantiomer’s longer half-life (t₁/₂ = 8.2 h vs. 3.1 h) .
Q. What experimental designs optimize its application in PROTACs (Proteolysis-Targeting Chimeras)?
Incorporate the compound as a warhead targeting E3 ligases (e.g., VHL or CRBN). Key steps:
- Conjugation via carbodiimide coupling to a linker (e.g., PEG4).
- Validate degradation efficiency (Western blot for target protein) in HeLa cells.
- Control for off-target effects using null-scramble PROTAC analogs .
Data Contradiction Analysis
Q. Why do conflicting reports exist on its enzymatic inhibition potency?
Variations in assay pH (e.g., 7.4 vs. 6.5) alter ionization of the hydroxy group, affecting binding to serine hydrolases. Re-evaluate IC₅₀ under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., PMSF for serine proteases) .
Methodological Guidance
Q. How to troubleshoot low yields in large-scale synthesis?
- Use Dean-Stark traps to remove water during esterification.
- Replace H₂SO₄ with Amberlyst-15 resin to minimize side reactions.
- Monitor reaction progress via inline FTIR (C=O stretch at 1740 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
